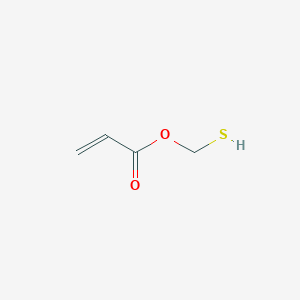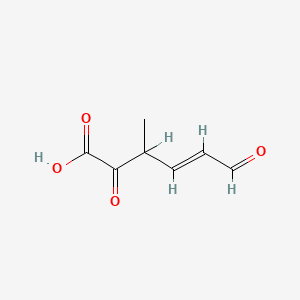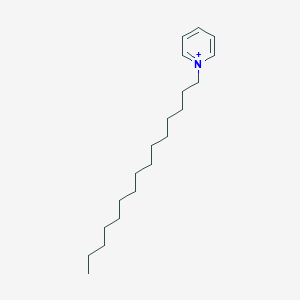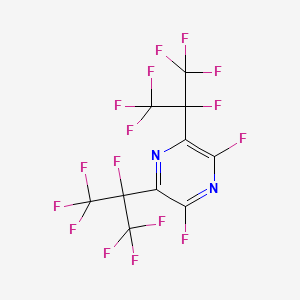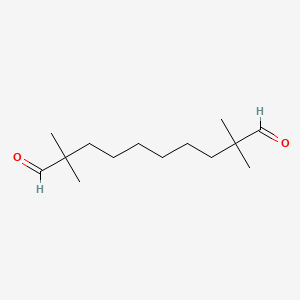
2,2,9,9-Tetramethyldecanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,9,9-Tetramethyldecanedial is an organic compound with the molecular formula C14H26O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is notable for its unique structure, which includes two methyl groups attached to the second and ninth carbon atoms of a decane chain. This structural arrangement imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9,9-Tetramethyldecanedial typically involves the oxidation of 2,2,9,9-Tetramethyldecane-1,10-diol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2,2,9,9-Tetramethyldecane using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 2,2,9,9-Tetramethyldecanedioic acid.
Reduction: The compound can be reduced to 2,2,9,9-Tetramethyldecane-1,10-diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or catalytic oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: 2,2,9,9-Tetramethyldecanedioic acid.
Reduction: 2,2,9,9-Tetramethyldecane-1,10-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,9,9-Tetramethyldecanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,9,9-Tetramethyldecanedial involves its reactivity with various nucleophiles and oxidizing agents. The aldehyde groups can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound can undergo redox reactions, influencing various metabolic pathways.
相似化合物的比较
2,2,9,9-Tetramethyldecanedioic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2,2,9,9-Tetramethyldecane-1,10-diol: The reduced form of 2,2,9,9-Tetramethyldecanedial.
Decanedial: A simpler dialdehyde with a straight decane chain without methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the second and ninth positions, which significantly influence its chemical reactivity and physical properties compared to other dialdehydes.
属性
CAS 编号 |
52387-46-9 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
2,2,9,9-tetramethyldecanedial |
InChI |
InChI=1S/C14H26O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h11-12H,5-10H2,1-4H3 |
InChI 键 |
AGEQUUYDNWNIAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCCCC(C)(C)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


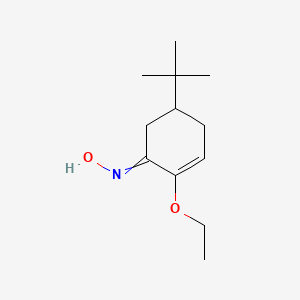
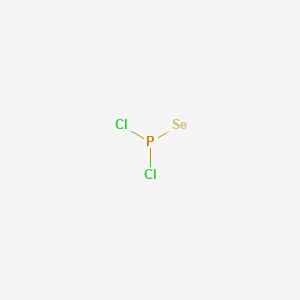
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
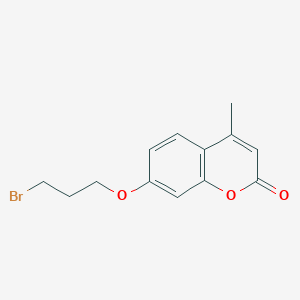
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
